molecular formula C13H14N2O4 B14010258 Diethyl 1H-indazole-3,5-dicarboxylate

Diethyl 1H-indazole-3,5-dicarboxylate

Cat. No.: B14010258
M. Wt: 262.26 g/mol
InChI Key: BUKJLJULMGCVPY-UHFFFAOYSA-N
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Description

Diethyl 1H-indazole-3,5-dicarboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of two ester groups at the 3 and 5 positions of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1H-indazole-3,5-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of diethyl oxalate with hydrazine hydrate to form this compound. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1H-indazole-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield diethyl 1H-indazole-3,5-dicarboxylic acid, while reduction can produce diethyl 1H-indazole-3,5-dimethanol .

Mechanism of Action

The mechanism of action of Diethyl 1H-indazole-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact molecular targets and pathways depend on the specific biological context and the structure of the indazole derivative .

Comparison with Similar Compounds

Similar Compounds

    Diethyl 1H-indazole-3-carboxylate: Similar structure but with only one ester group at the 3 position.

    Diethyl 1H-indazole-5-carboxylate: Similar structure but with only one ester group at the 5 position.

    1H-indazole-3,5-dicarboxylic acid: The acid form of Diethyl 1H-indazole-3,5-dicarboxylate.

Uniqueness

This compound is unique due to the presence of two ester groups, which can influence its reactivity and biological activity. The dual ester groups provide additional sites for chemical modification, allowing for the synthesis of a wide range of derivatives with diverse properties .

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

diethyl 1H-indazole-3,5-dicarboxylate

InChI

InChI=1S/C13H14N2O4/c1-3-18-12(16)8-5-6-10-9(7-8)11(15-14-10)13(17)19-4-2/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

BUKJLJULMGCVPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NN=C2C(=O)OCC

Origin of Product

United States

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